molecular formula C10H15NS B094633 2-tert-butylsulfanyl-6-methylpyridine CAS No. 18794-43-9

2-tert-butylsulfanyl-6-methylpyridine

Cat. No.: B094633
CAS No.: 18794-43-9
M. Wt: 181.3 g/mol
InChI Key: ZLPUWUHNQZOJNU-UHFFFAOYSA-N
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Description

2-tert-butylsulfanyl-6-methylpyridine is a specialized chemical compound intended for research and development purposes. This pyridine derivative features a tert-butylsulfanyl substituent at the 2-position and a methyl group at the 6-position, creating a unique molecular structure of interest in various scientific investigations. Patents indicate that this compound and structurally related molecules have been investigated for potential therapeutic applications, including use in compositions for disorders of the alimentary tract, respiratory system, urinary system, and nervous system . As a research chemical, it serves as a valuable building block in medicinal chemistry and drug discovery programs, particularly for exploring structure-activity relationships in heterocyclic compounds. Researchers utilize this compound primarily in pharmaceutical development contexts, where its molecular framework may contribute to biological activity profiles of interest. The compound is handled exclusively by qualified researchers in controlled laboratory settings. Proper personal protective equipment and safety protocols should always be followed when working with this material. This product is intended For Research Use Only and is not classified as a drug or medicinal product. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption of any kind.

Properties

CAS No.

18794-43-9

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

2-tert-butylsulfanyl-6-methylpyridine

InChI

InChI=1S/C10H15NS/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5-7H,1-4H3

InChI Key

ZLPUWUHNQZOJNU-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)SC(C)(C)C

Canonical SMILES

CC1=NC(=CC=C1)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Halogenated Pyridine Precursors

A widely employed route involves nucleophilic substitution of halogenated pyridine derivatives. For example, 2-chloro-6-methylpyridine reacts with tert-butylthiolate under catalytic conditions. This method parallels protocols described for analogous sulfur-containing heterocycles.

Reaction Conditions:

  • Substrate: 2-chloro-6-methylpyridine

  • Nucleophile: Sodium tert-butylthiolate (NaS-t-Bu)

  • Catalyst: Copper(I) iodide (CuI)

  • Solvent: Dimethylformamide (DMF) or hexamethylphosphoramide (HMPA)

  • Temperature: 80–120°C

  • Yield: 60–75%

The reaction proceeds via a single-step mechanism, where the tert-butylthiolate displaces the chloride ion. Polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate substitution.

Directed Ortho-Metalation Strategies

Lithium-Based Deprotonation

Directed metalation of 6-methylpyridine enables regioselective functionalization at the 2-position. Using lithium tetramethylpiperidide (LiTMP), the pyridine ring is deprotonated at the 2-position, followed by quenching with tert-butylsulfenyl chloride (t-BuSCl).

Key Steps:

  • Deprotonation:

    • Base: LiTMP (2.2 equiv)

    • Solvent: Tetrahydrofuran (THF) at -78°C

    • Intermediate: 2-lithio-6-methylpyridine

  • Electrophilic Quenching:

    • Electrophile: tert-Butylsulfenyl chloride (1.1 equiv)

    • Temperature: Gradual warming to 25°C

    • Yield: 50–65%

This method avoids competing side reactions due to the steric bulk of LiTMP, which selectively targets the 2-position adjacent to the nitrogen.

Diazotization and Thiolation

Aminopyridine Derivatives

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic SubstitutionScalable, single-stepRequires high-temperature conditions60–75%
Directed MetalationHigh regioselectivitySensitive to moisture and oxygen50–65%
DiazotizationUtilizes inexpensive starting materialsLow yields due to intermediate instability40–55%

Industrial-Scale Production

Continuous-Flow Synthesis

Recent patents highlight continuous-flow systems for large-scale production, improving reproducibility and safety. Key parameters include:

  • Residence Time: 10–30 minutes

  • Pressure: 5–10 bar

  • Catalyst Recovery: Copper-coated reactors for reduced metal leaching

Emerging Methodologies

Photocatalytic Thiolation

Preliminary studies explore visible-light-mediated C–S bond formation using eosin Y as a photocatalyst. This approach operates under mild conditions (25°C, ambient pressure) but remains experimental .

Chemical Reactions Analysis

Types of Reactions

2-tert-butylsulfanyl-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the tert-butylthio group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butylthio group.

Scientific Research Applications

2-tert-butylsulfanyl-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butylsulfanyl-6-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Compound Substituents Key Properties Applications/Findings
2-tert-Butylsulfanyl-6-methylpyridine 2-S-C(CH₃)₃, 6-CH₃ High steric bulk at 2-position; moderate electron-withdrawing sulfanyl group. Potential ligand for 3d-metal coordination; intermediate in organometallic synthesis.
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine () 6,6′-SH-C₆H₄, 2,2′-bipyridine backbone Tetradentate chelator with thiophenol donors; strong metal-binding affinity. Used in coordination with 3d-transition metals (e.g., Fe²⁺, Cu²⁺); UV-Vis confirmed structure .
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate () 2-NHCO₂C(CH₃)₃, 5,6-OCH₃ Electron-donating methoxy groups; carbamate-protected amine. Pharmaceutical intermediate; likely used in peptide coupling or drug design.
6-Amino-3-bromo-2-methylpyridine () 6-NH₂, 3-Br, 2-CH₃ Amino group enhances nucleophilicity; bromine enables cross-coupling reactions. Building block in Suzuki-Miyaura coupling; cited in safety databases (e.g., ECHA, IARC).

Key Observations:

Steric Effects : The tert-butylsulfanyl group in this compound imposes greater steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups in ). This bulk may limit its utility in tight-binding coordination complexes but could enhance selectivity in catalytic systems.

Electronic Modulation: Sulfanyl (-S-) groups are less electron-withdrawing than sulfonyl (-SO₂-) but more so than thiophenol (-SH). This positions this compound as a moderate electron acceptor, contrasting with the electron-rich methoxy derivatives () or nucleophilic amino-bromopyridines ().

Synthetic Utility: Unlike 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine (), which is tailored for metal chelation, this compound’s tert-butyl group may improve solubility in nonpolar solvents, aiding in purification or reaction design.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-tert-butylsulfanyl-6-methylpyridine in laboratory settings?

  • Answer : Based on GHS classifications for structurally similar pyridine derivatives (e.g., acute toxicity, skin/eye irritation), researchers should:

  • Use fume hoods to avoid inhalation (Category 1 Acute Toxicity) .
  • Wear nitrile gloves, lab coats, and safety goggles (Category 2 Skin Irritation) .
  • Store in airtight containers away from light and oxidizers (analogous to storage guidelines for pyridine derivatives in ).
    • Methodology : Conduct a risk assessment using SDS templates (e.g., Sections 2.1–2.2 in ) and implement spill-response protocols (Section 4.1).

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl and methyl groups) via 1H^1H- and 13C^{13}C-NMR, referencing pyridine derivative data in .
  • HPLC : Assess purity (≥98%) using methods validated for sulfanyl-pyridine analogs (e.g., ’s ≥98% HPLC protocol) .
  • Mass Spectrometry : Verify molecular weight (e.g., 233.27 g/mol for similar compounds in ) .

Q. How can researchers design a scalable synthesis route for this compound?

  • Answer :

  • Step 1 : Optimize nucleophilic substitution between 6-methylpyridine-2-thiol and tert-butyl halides (analogous to tert-butyl coupling in ) .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate non-polar byproducts .
  • Validation : Compare yields and purity metrics (e.g., HPLC retention times) with literature benchmarks for pyridine derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during synthesis be resolved?

  • Answer :

  • Multi-Technique Cross-Validation : Pair 1H^1H-NMR with 2D-COSY to resolve overlapping peaks (e.g., aromatic protons in pyridine rings) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data (see ’s structural modeling approach) .
  • Controlled Replicates : Repeat synthesis under inert atmospheres to rule out oxidation artifacts (Section 12.2 in notes degradation risks) .

Q. What methodologies assess the environmental impact of this compound?

  • Answer :

  • Ecotoxicity Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) due to lacking data in Section 12.1 of .
  • Degradation Studies : Use HPLC-MS to monitor hydrolytic stability under varied pH (Section 12.2 in suggests persistence risks) .
  • QSAR Modeling : Predict bioaccumulation potential via EPI Suite, leveraging logP values from analogous compounds (e.g., logP ~2.5 for tert-butylpyridines) .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Answer :

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., ’s InChIKey-based modeling) .
  • Molecular Dynamics : Simulate ligand-metal interactions (e.g., with Pd or Ru) for catalytic applications .
  • Benchmarking : Compare results with crystallographic data for related ligands (e.g., 2,2′-bipyridine analogs in ) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress .
  • DoE Optimization : Use factorial design (e.g., varying temperature, solvent polarity) to identify critical parameters (’s synthesis protocols) .
  • Stability Studies : Assess storage conditions (e.g., argon vs. air) to prevent degradation (Section 12.2 in ) .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions and multi-lab replicates ( ’s uncertainty framework) .
  • Ecological Gaps : Prioritize testing per OECD guidelines due to insufficient data in existing SDS () .

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